molecular formula C10H7NO2S B2622080 2,4-Thiazolidinedione, 5-(phenylmethylene)-, (Z)- CAS No. 74942-62-4

2,4-Thiazolidinedione, 5-(phenylmethylene)-, (Z)-

Cat. No.: B2622080
CAS No.: 74942-62-4
M. Wt: 205.23
InChI Key: SGIZECXZFLAGBW-VURMDHGXSA-N
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Description

2,4-Thiazolidinedione, 5-(phenylmethylene)-, (Z)- is a heterocyclic compound that belongs to the thiazolidinedione class. This compound is characterized by a five-membered ring containing sulfur and nitrogen atoms. It has gained significant attention due to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Thiazolidinedione, 5-(phenylmethylene)-, (Z)- typically involves the condensation of 2,4-thiazolidinedione with benzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Thiazolidinedione, 5-(phenylmethylene)-, (Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The phenylmethylene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinedione derivatives.

Scientific Research Applications

2,4-Thiazolidinedione, 5-(phenylmethylene)-, (Z)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Thiazolidinedione, 5-(phenylmethylene)-, (Z)- involves its interaction with specific molecular targets and pathways. The compound is known to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. Activation of PPARγ leads to the regulation of genes involved in glucose and lipid metabolism, resulting in improved insulin sensitivity and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Thiazolidinedione, 5-(4-methoxyphenyl)methylene-
  • 5-(3,4-dimethoxy)benzylidene-2,4-thiazolidinedione
  • 5-(3,4,5-trimethoxy)benzylidene-2,4-thiazolidinedione

Uniqueness

2,4-Thiazolidinedione, 5-(phenylmethylene)-, (Z)- is unique due to its specific structural configuration and the presence of the phenylmethylene group. This configuration imparts distinct biological activities and enhances its potential as a therapeutic agent compared to other similar compounds .

Properties

IUPAC Name

(5Z)-5-benzylidene-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h1-6H,(H,11,12,13)/b8-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIZECXZFLAGBW-VURMDHGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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